

A Technical Guide to Commercial Sources and Purity of Methyl L-leucinate

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Compound of Interest		
Compound Name:	Methyl L-leucinate	
Cat. No.:	B010346	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of **Methyl L-leucinate**, a key building block in synthetic chemistry and drug development. This document details commercial suppliers, typical purity levels, and analytical methodologies for its characterization. Furthermore, it provides detailed experimental protocols for its synthesis, purification, and application in peptide synthesis, alongside relevant biological pathway information.

Commercial Sources and Purity

Methyl L-leucinate is primarily available commercially as its hydrochloride salt (Methyl L-leucinate HCl, CAS No: 7517-19-3). This form enhances the stability and handling of the compound. A survey of prominent chemical suppliers reveals that Methyl L-leucinate hydrochloride is readily available in high purity, typically ≥98% or ≥99%.



Supplier Category	Typical Purity Levels	Common Analytical Methods for Purity Determination
Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI)	≥98%, ≥99%[1][2][3][4]	Titration with HClO4, HPLC, 1H-NMR Spectroscopy, Optical Rotation[2][5]
Specialized Peptide and Amino Acid Derivative Suppliers (e.g., Chem-Impex, MedChemExpress)	≥98% (HPLC)[6]	HPLC, Elemental Analysis
Bulk and Industrial Chemical Suppliers (e.g., Echemi, Prominent Advanced Synthesis)	98%+, 99%[7][8]	Varies, often specified as "Pharmaceutical Grade" or "Industrial Grade"

Experimental Protocols Synthesis of Methyl L-leucinate Hydrochloride

A general and efficient method for the esterification of L-leucine involves the use of thionyl chloride or chlorotrimethylsilane in methanol. The following protocol is adapted from established procedures.[7]

Materials:

- L-leucine
- Methanol (anhydrous)
- Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)
- · Diethyl ether
- Round-bottom flask
- Magnetic stirrer

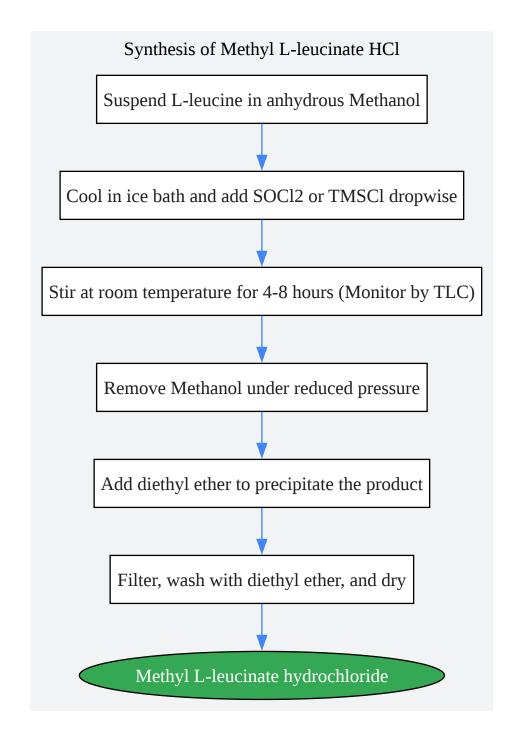


- · Ice bath
- Rotary evaporator

Procedure:

- Suspend L-leucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Add diethyl ether to the residue to precipitate the product.
- Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield
 Methyl L-leucinate hydrochloride.





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Figure 1: Workflow for the synthesis of Methyl L-leucinate hydrochloride.

Purification of Methyl L-leucinate Hydrochloride

Foundational & Exploratory





For applications requiring higher purity, a recrystallization or an activated carbon treatment can be employed. The following protocol is based on a patented purification method.[9]

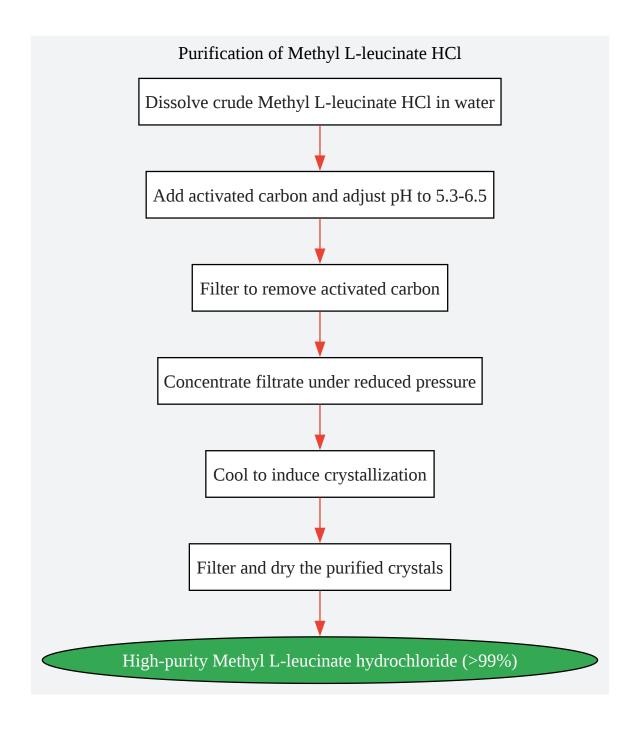
Materials:

- Crude **Methyl L-leucinate** hydrochloride (purity < 95%)
- Deionized water
- Activated carbon
- Filter paper/funnel
- Beaker
- · Heating plate with magnetic stirrer
- Vacuum filtration apparatus

Procedure:

- Dissolve the crude Methyl L-leucinate hydrochloride in deionized water to create an aqueous solution.
- Add activated carbon to the solution (the weight ratio of solid to activated carbon should be approximately 1:0.3 to 1:0.5).
- Stir the mixture and adjust the pH to 5.3-6.5.
- Filter the solution to remove the activated carbon and obtain a clear filtrate.
- Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original.
- Cool the concentrated solution to induce crystallization.
- Collect the crystals by vacuum filtration and dry them to obtain purified Methyl L-leucinate hydrochloride with a purity of >99%.





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Figure 2: Workflow for the purification of Methyl L-leucinate hydrochloride.

Use of Methyl L-leucinate Hydrochloride in Peptide Synthesis (Example: Dipeptide Synthesis)



Methyl L-leucinate hydrochloride serves as the C-terminal amino acid ester in solution-phase peptide synthesis. The following is a representative protocol for coupling with an N-protected amino acid.

Materials:

- N-protected amino acid (e.g., Boc-L-Alanine)
- · Methyl L-leucinate hydrochloride
- Coupling agent (e.g., DCC, HOBt)
- Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)
- Drying agent (e.g., anhydrous Na₂SO₄)
- Silica gel for column chromatography

Procedure:

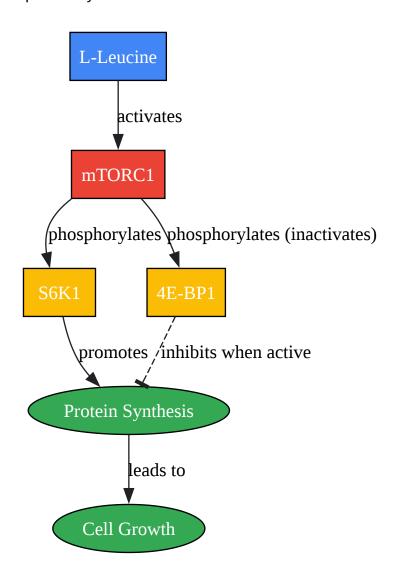
- Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
- Add Methyl L-leucinate hydrochloride (1 equivalent) and TEA (1 equivalent) to the solution and stir until all solids dissolve.
- Cool the reaction mixture in an ice bath.
- Add DCC (1.1 equivalents) to the cold solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.



- Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the resulting protected dipeptide ester by silica gel column chromatography.

Biological Context: L-leucine and the mTOR Signaling Pathway

While specific signaling pathways for **Methyl L-leucinate** are not extensively documented, it is a direct derivative of L-leucine, a crucial regulator of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth, proliferation, and metabolism. L-leucine is a potent activator of mTORC1 (mTOR complex 1), which in turn promotes protein synthesis.





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